molecular formula C12H16FNO B1635941 4-fluoro-N-pentylbenzamide

4-fluoro-N-pentylbenzamide

Cat. No.: B1635941
M. Wt: 209.26 g/mol
InChI Key: DICOYHMQZXAPAW-UHFFFAOYSA-N
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Description

4-Fluoro-N-pentylbenzamide (IUPAC: this compound) is a benzamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a pentyl chain attached to the amide nitrogen. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol (estimated based on structural analogs) .

Benzamide derivatives are widely studied for their pharmacological and material science applications. For example, fluorinated benzamides are explored for their thermal stability and solubility in organic solvents, which are critical for polymer chemistry and drug design .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-fluoro-N-pentylbenzamide

InChI

InChI=1S/C12H16FNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)

InChI Key

DICOYHMQZXAPAW-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Benzamide Derivatives
Compound Substituent (R₁) N-Alkyl/Aryl Group (R₂) Molecular Weight (g/mol) Key Properties/Applications
4-Fluoro-N-pentylbenzamide -F (para) Pentyl 209.26 Potential solubility in polar solvents (inferred from fluorinated polymers)
4-Bromo-N-(2-nitrophenyl)benzamide -Br (para) 2-Nitrophenyl 335.15 Crystallographic stability; used in structural studies
4-Chloro-N-phenylbenzamide -Cl (para) Phenyl 231.68 High thermal stability; crystallizes in rod-like structures
4-Nitro-N-phenylbenzamide -NO₂ (para) Phenyl 242.23 Precursor for amino derivatives; electronic effects studied
4-Fluoro-N-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]benzamide -F (para) 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl 397.46 Pharmacological targeting (e.g., CNS receptors)

Key Observations :

  • Steric Effects: The pentyl chain in this compound introduces greater steric bulk compared to phenyl or short alkyl groups, which may reduce crystallinity but improve solubility in non-polar media .

Thermal and Solubility Properties

Fluorinated benzamides exhibit distinct thermal behaviors. For instance, fluorinated polyimides derived from 4-fluoroaryl monomers display glass transition temperatures (Tg) of 123–159°C and solubility in polar solvents like N-methylpyrrolidone (NMP) . While direct data for this compound are lacking, its structural similarity to these polymers suggests moderate thermal stability (Tg ~100–130°C) and solubility in chlorinated solvents (e.g., chloroform) .

In contrast, bromo- and nitro-substituted benzamides (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit higher melting points (>200°C) due to stronger intermolecular interactions (halogen bonding, π-stacking) .

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